molecular formula C22H21ClN2O3 B2819317 2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide CAS No. 1706012-20-5

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Cat. No.: B2819317
CAS No.: 1706012-20-5
M. Wt: 396.87
InChI Key: ZWOONXYLKPTABF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a pyridin-2-yloxy group, and a propanamide backbone, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Introduction of the Pyridin-2-yloxy Group: The next step involves the nucleophilic substitution reaction where the pyridin-2-ol reacts with a suitable benzyl halide to form the pyridin-2-yloxybenzyl intermediate.

    Amidation Reaction: The final step involves the amidation of the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest, potentially leading to the development of new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery programs. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)butanamide: Similar structure but with a butanamide group instead of a propanamide.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications that leverage its unique properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-22(2,28-18-11-9-17(23)10-12-18)21(26)25-15-16-6-5-7-19(14-16)27-20-8-3-4-13-24-20/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOONXYLKPTABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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